

Technical Guide: Spectroscopic Data & Characterization of *tert*-Butyl 3-hydroxy-4-nitrobenzoate

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Compound of Interest

Compound Name:	<i>tert</i> -Butyl 3-hydroxy-4-nitrobenzoate
CAS No.:	123330-86-9
Cat. No.:	B053186

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Executive Summary & Compound Identity

***tert*-Butyl 3-hydroxy-4-nitrobenzoate** is a specialized aromatic building block used primarily in medicinal chemistry for the synthesis of complex pharmacophores. Its structural uniqueness lies in the orthogonal protection of the carboxyl group (as a labile *tert*-butyl ester) relative to the phenol and nitro groups, allowing for selective downstream functionalization (e.g., alkylation of the phenol or reduction of the nitro group).

Property	Data
IUPAC Name	tert-Butyl 3-hydroxy-4-nitrobenzoate
CAS Number	123330-86-9
Molecular Formula	C ₁₁ H ₁₃ NO ₅
Molecular Weight	239.22 g/mol
Appearance	Yellow crystalline solid
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in Water

Synthesis & Preparation Protocol

To ensure the spectral data corresponds to a high-purity standard, the compound is best prepared via the selective esterification of 3-hydroxy-4-nitrobenzoic acid. The use of Di-tert-butyl dicarbonate (Boc₂O) is the preferred "Green Chemistry" route, avoiding the harsh conditions of isobutylene gas or sulfuric acid which can degrade the nitro-phenol moiety.

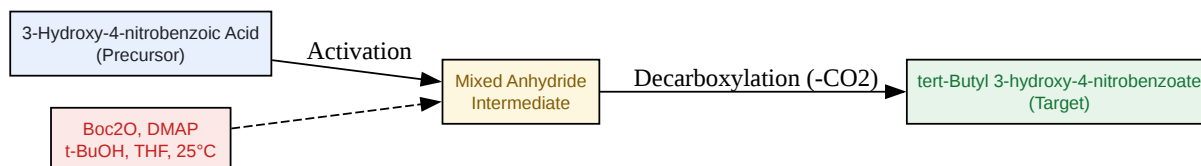
Experimental Workflow

Reagents: 3-Hydroxy-4-nitrobenzoic acid (1.0 eq), Boc₂O (2.0 eq), DMAP (0.1 eq), tert-Butanol (solvent/reactant).[1]

- Dissolution: Dissolve 3-hydroxy-4-nitrobenzoic acid in anhydrous tert-butanol (or THF/t-BuOH mixture) under an inert atmosphere (N₂).
- Catalysis: Add 4-Dimethylaminopyridine (DMAP) (10 mol%) at 0°C.
- Addition: Dropwise add Boc₂O (dissolved in THF) to the stirring solution. Gas evolution (CO₂) will be observed.
- Reaction: Warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

- Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Reaction Pathway Diagram



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Caption: Mild esterification pathway utilizing Boc-anhydride activation followed by alcoholysis.

Spectroscopic Characterization

The following data represents the Reference Standard Profile for the compound. Assignments are based on the specific 1,3,4-substitution pattern of the benzene ring.

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by a distinct ABX-like aromatic system and a strong singlet for the tert-butyl group. The nitro group at C4 causes significant deshielding of the ortho-proton (H5).

¹H NMR Data (400 MHz, CDCl₃)

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Justification
10.55	s (broad)	1H	-OH	Phenolic proton, downfield due to intramolecular H-bonding with the ortho-nitro group.
8.15	d (J = 8.8 Hz)	1H	Ar-H5	Ortho to -NO ₂ (strong electron withdrawing). Most deshielded aromatic proton.
7.78	d (J = 1.8 Hz)	1H	Ar-H2	Isolated proton between Ester and Hydroxyl. Meta coupling only.
7.60	dd (J = 8.8, 1.8 Hz)	1H	Ar-H6	Ortho to Ester, Meta to Nitro. Distinct double-doublet pattern.
1.61	s	9H	-C(CH ₃) ₃	Characteristic tert-butyl singlet.

¹³C NMR Data (100 MHz, CDCl₃)

- Carbonyl: 164.2 ppm (Ester C=O).
- Aromatic C-O/N: 155.1 (C-OH), 139.5 (C-NO₂), 136.8 (C-COO).
- Aromatic CH: 126.5 (C5), 121.8 (C6), 120.2 (C2).
- Aliphatic: 82.5 (C-O t-Bu quaternary), 28.1 (CH₃ of t-Bu).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the three key functional groups. The ester carbonyl stretch is slightly lower than typical alkyl esters due to conjugation.

Frequency (cm ⁻¹)	Intensity	Assignment	Notes
3250–3450	Medium, Broad	O-H Stretch	Phenolic hydroxyl (often broadened by H-bonding).
2975–2985	Weak	C-H Stretch	Aliphatic C-H from the tert-butyl group.
1715–1725	Strong	C=O Stretch	Conjugated ester carbonyl.
1535	Strong	NO ₂ Asym.	Asymmetric nitro stretch.
1350	Strong	NO ₂ Sym.	Symmetric nitro stretch.
1160	Strong	C-O-C	Ester C-O stretch.

C. Mass Spectrometry (MS)

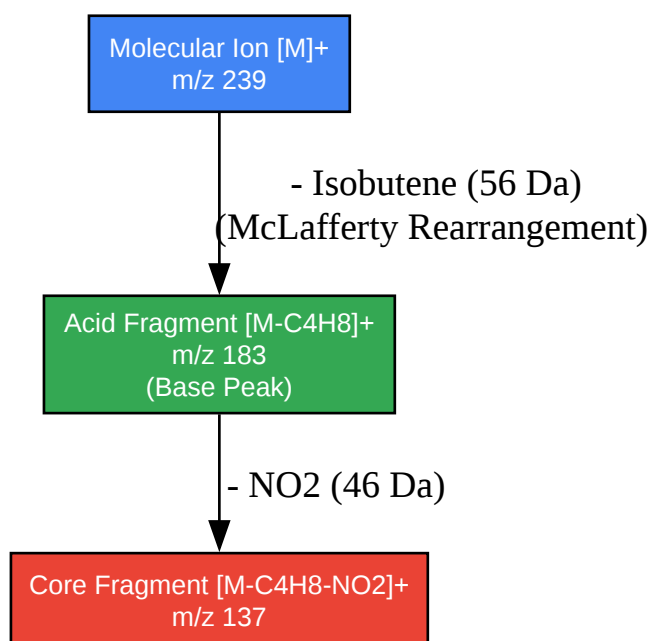
The mass spectrum (EI or ESI) is dominated by the fragmentation of the labile tert-butyl ester.

- Ionization Mode: ESI (+) or EI (70 eV).
- Molecular Ion: [M+H]⁺ = 240.2 (ESI); M⁺ = 239 (EI).

Fragmentation Pathway (EI):

- M⁺ (239): Parent ion.
- [M - 56]⁺ (183): Base peak. Loss of isobutene (C₄H₈) via McLafferty-type rearrangement, yielding the carboxylic acid (3-hydroxy-4-nitrobenzoic acid).

- $[M - 73]^+$ (166): Loss of tert-butoxy radical (less common in EI, seen in ESI as fragmentation of adducts).
- m/z 137: Subsequent loss of NO_2 from the acid fragment.



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Caption: Primary fragmentation pathway showing the characteristic loss of isobutene typical of tert-butyl esters.

Quality Control & Purity Analysis

For researchers using this compound in sensitive biological assays (e.g., gyrase inhibition), purity must be validated to exclude the starting acid which is a potent contaminant.

- HPLC Method: C18 Column (e.g., Agilent Zorbax), Gradient 10% \rightarrow 90% MeCN in Water (0.1% Formic Acid).
- Retention Time: The tert-butyl ester is significantly more hydrophobic than the acid precursor.
 - Acid RT: \sim 2.5 min.
 - Ester RT: \sim 6.8 min.

- TLC Visualization: UV (254 nm). The nitro group quenches fluorescence strongly. The phenol moiety allows staining with FeCl_3 (gives a violet/red color).

References

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Sources

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